molecular formula C15H25NO3 B6300586 tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate CAS No. 2306262-92-8

tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate

Cat. No.: B6300586
CAS No.: 2306262-92-8
M. Wt: 267.36 g/mol
InChI Key: XTRCLFHOEMDESD-UHFFFAOYSA-N
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Description

tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate: is a synthetic organic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its spirocyclic structure can impart unique biological activities, making it a candidate for the development of new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

  • tert-Butyl 9-oxo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
  • tert-Butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate
  • tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Uniqueness: tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-11-5-4-8-15(16)9-6-12(17)7-10-15/h4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRCLFHOEMDESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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